1-Benzylpiperazine-2,6-dione hydrochloride

Vue d'ensemble

Description

1-Benzylpiperazine-2,6-dione hydrochloride, also known as 1-benzylpiperazine hydrochloride, is a synthetic compound . It is a derivative of piperazine, a class of compounds with a wide range of biological and pharmaceutical activity .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Benzylpiperazine-2,6-dione hydrochloride, has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

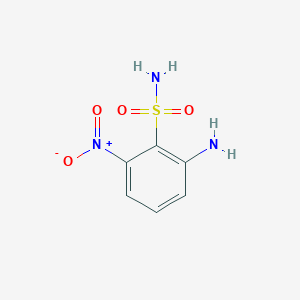

The molecular formula of 1-Benzylpiperazine-2,6-dione hydrochloride is C11H18Cl2N2 . The average mass is 249.180 Da and the monoisotopic mass is 248.084702 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives like 1-Benzylpiperazine-2,6-dione hydrochloride include cyclization of 1,2-diamine derivatives with sulfonium salts and aza-Michael addition between diamine and the in situ generated sulfonium salt .Applications De Recherche Scientifique

Psychotropic Activity

1-Benzylpiperazine-2,6-dione hydrochloride has been studied for its potential psychotropic properties. For example, Chłoń-Rzepa et al. (2013) explored a series of derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, including those with 1-benzylpiperazine, as ligands for serotonin receptors. These compounds demonstrated antidepressant and anxiolytic activities in animal models (Chłoń-Rzepa et al., 2013).

Chemical Reactivity Studies

The chemical reactivity and molecular docking studies of 1-benzylpiperazine derivatives have been conducted. Ranjith et al. (2022) investigated the molecular structure and reactivity of a compound containing 1-benzylpiperazine-2,6-dione, suggesting potential applications in cardiovascular and cerebrovascular disease treatment (Ranjith et al., 2022).

Chiral Solvating Agents

Compounds like (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones, which are closely related to 1-benzylpiperazine-2,6-dione, have been studied as chiral solvating agents in NMR spectroscopy. This application is crucial in determining the enantiomer composition of compounds in analytical chemistry (Malavašič et al., 2008).

Green Chemistry Applications

In green chemistry, derivatives of 1-benzylpiperazine have been used as solid acid catalysts for synthesizing organic compounds. Khorami and Shaterian (2014) described the use of silica-bonded propylpiperazine-N-sulfamic acid, derived from 1-benzylpiperazine, in the synthesis of specific organic compounds (Khorami & Shaterian, 2014).

Metalloproteinase Inhibition

1-Benzylpiperazine-2,6-dione derivatives have been identified as effective inhibitors of metalloproteinases, which are enzymes involved in various biological processes including cancer progression. Marques et al. (2011) synthesized new compounds with 1-hydroxypiperazine-2,6-dione moiety, showing promising results in inhibiting these enzymes (Marques et al., 2011).

Safety and Hazards

1-Benzylpiperazine-2,6-dione hydrochloride may have safety hazards similar to other piperazine derivatives. For instance, Benzylpiperazine (BZP) is known to have side effects and was largely abandoned as a worm treatment . It has been reported to have amphetamine-like effects and is liable to abuse . Hazard statements for BZP include H314 - H412 .

Mécanisme D'action

Target of Action

1-Benzylpiperazine-2,6-dione hydrochloride is a derivative of Benzylpiperazine (BZP), which is known to have euphoriant and stimulant properties . The primary targets of BZP are the dopamine, norepinephrine, and serotonin transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

BZP interacts with its targets by inducing these transporters to shuttle neurotransmitters out of neurons and deposit them in the synaptic cleft . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neuronal signaling.

Pharmacokinetics

The pharmacokinetic properties of BZP include hepatic metabolism and renal excretion . The bioavailability of BZP is unknown . These properties can impact the bioavailability of 1-Benzylpiperazine-2,6-dione hydrochloride, although specific details would require further investigation.

Result of Action

The result of BZP’s action is a state of euphoria and stimulation, similar to the effects of amphetamine . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

Propriétés

IUPAC Name |

1-benzylpiperazine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c14-10-6-12-7-11(15)13(10)8-9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXCOQNSQCBBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CN1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1381720.png)

amino}cyclobutane-1-carboxylic acid](/img/structure/B1381724.png)